molecular formula C17H22ClNOS2 B12763123 Timepidium chloride CAS No. 100595-66-2

Timepidium chloride

Cat. No.: B12763123
CAS No.: 100595-66-2
M. Wt: 355.9 g/mol
InChI Key: QKMGSNFPZNTQHE-UHFFFAOYSA-M
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Description

Timepidium chloride (CAS 100595-66-2) is a chemical compound with the molecular formula C17H22ClNOS2 and a molecular weight of 355.9 g/mol . It is structurally characterized as a piperidinium salt. Research into its analogue, timepidium bromide, classifies it as an anticholinergic agent . Studies on the bromide form indicate its utility in investigating visceral spasms and gastrointestinal disorders, suggesting a potential similar research application for the chloride salt in pharmacological models . The mechanism of action for this class of compounds is antagonism of muscarinic receptors. As a quaternary ammonium compound, it is expected to have limited ability to cross the blood-brain barrier, which would make it a useful tool for studying peripheral cholinergic effects without central nervous system side effects . Preclinical research on its analogue has explored its effects on organ systems, such as its ability to modulate gastric blood flow distribution in animal models, highlighting its value in gastrointestinal and autonomic nervous system research . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

100595-66-2

Molecular Formula

C17H22ClNOS2

Molecular Weight

355.9 g/mol

IUPAC Name

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;chloride

InChI

InChI=1S/C17H22NOS2.ClH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1

InChI Key

QKMGSNFPZNTQHE-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization in Timepidium Chloride Research

Established Synthetic Routes for Timepidium (B10763114) Core Structure

The core structure of Timepidium is a 3-(di-2-thienylmethylene)-1,1-dimethylpiperidinium moiety. While detailed, step-by-step synthetic procedures specifically published for Timepidium chloride are not extensively available in peer-reviewed literature, a plausible and established pathway can be constructed based on its chemical structure and known synthetic routes for analogous compounds, such as Tiotropium (B1237716). google.com

The synthesis logically begins with a substituted piperidine (B6355638) ring and incorporates the dithienylmethane group, followed by quaternization of the nitrogen atom.

A probable multi-step pathway is outlined below:

Grignard Reaction: The synthesis would likely commence with a Grignard reaction. A Grignard reagent, prepared from 2-bromothiophene and magnesium metal in an ether solvent like tetrahydrofuran (THF), would be reacted with a suitable piperidine-based ketone. google.com This ketone precursor would be a 1-methyl-5-methoxypiperidin-3-one. This reaction forms a key tertiary alcohol intermediate, 3-(di-2-thienyl(hydroxy)methyl)-5-methoxy-1-methylpiperidine.

Dehydration: The tertiary alcohol intermediate would then undergo a dehydration reaction, typically under acidic conditions, to eliminate a molecule of water. This step creates the exocyclic carbon-carbon double bond, yielding the di-2-thienylmethylene group attached to the piperidine ring, resulting in the intermediate 3-(di-2-thienylmethylene)-5-methoxy-1-methylpiperidine.

N-Quaternization: The final step is the quaternization of the tertiary amine of the piperidine ring to form the quaternary ammonium (B1175870) salt. This is achieved by reacting the piperidine derivative with a methylating agent, such as methyl chloride or methyl bromide, in a suitable solvent. This N-methylation step yields the target compound, this compound (or bromide). google.com

Table 1: Proposed Synthetic Pathway and Intermediates

Step Reaction Type Key Reactants Key Intermediate/Product
1 Grignard Reaction 1-methyl-5-methoxypiperidin-3-one, 2-Thienylmagnesium bromide 3-(di-2-thienyl(hydroxy)methyl)-5-methoxy-1-methylpiperidine
2 Dehydration Acid catalyst 3-(di-2-thienylmethylene)-5-methoxy-1-methylpiperidine

The efficiency of the synthetic route is highly dependent on the choice of reagents and the optimization of reaction conditions.

Grignard Reaction: The formation of the Grignard reagent, 2-thienylmagnesium bromide, requires an anhydrous ether solvent to stabilize the organometallic species. google.com Reaction temperatures are typically kept low to minimize side reactions.

Dehydration: The choice of acid catalyst and solvent is critical for the dehydration step to ensure high yield and prevent unwanted rearrangements or degradation of the thiophene (B33073) rings.

N-Quaternization: This step requires careful control of stoichiometry and temperature. The selection of the methylating agent (e.g., methyl chloride, bromide, or iodide) and the solvent (e.g., acetonitrile (B52724), chloroform) can influence reaction rates and the purity of the final product. google.com Optimization involves adjusting parameters such as reaction time and temperature to drive the reaction to completion while minimizing the formation of impurities. google.com

Advanced Synthetic Approaches and Novel Methodologies

While established routes provide a foundation, modern synthetic chemistry seeks more efficient, selective, and sustainable methods.

The Timepidium molecule contains a chiral center at the 5-position of the piperidine ring, where the methoxy (B1213986) group is attached. This means that this compound can exist as a pair of enantiomers ((R)- and (S)-isomers). The existence of a specific entry for (S)-Timepidium bromide in chemical databases suggests that stereoisomers of the compound are recognized. nih.gov

However, dedicated research on the stereoselective synthesis of this compound is not widely available in the public domain. A stereoselective approach would aim to produce a single enantiomer, which could have different pharmacological properties compared to the racemic mixture. Such a synthesis would require the use of chiral starting materials, chiral catalysts, or chiral auxiliaries at a key step, for instance, during the reduction of a ketone precursor or the establishment of the C-5 methoxy-substituted stereocenter.

The application of green chemistry principles to the synthesis of pharmaceuticals aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govmdpi.com

There is limited published research specifically detailing the application of green chemistry principles to the synthesis of this compound. A greener synthesis of this compound could potentially involve:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener solvents like water, supercritical fluids, or bio-based solvents. mdpi.com

Catalysis: Using catalytic reagents in place of stoichiometric ones to reduce waste and improve atom economy. For example, developing a catalytic dehydration step would be preferable to using a stoichiometric amount of a strong acid. thepharmajournal.com

Process Intensification: Employing technologies like continuous flow reactors, which can offer better control over reaction conditions, improve safety, and reduce waste compared to traditional batch processing. unife.it

Derivatization Strategies and Analog Design

The design and synthesis of analogs of this compound are crucial for understanding its structure-activity relationship (SAR). By systematically modifying parts of the molecule, researchers can identify the key structural features responsible for its activity.

A notable analog of Timepidium is Tipepidine . wikipedia.org Comparing the structures of Timepidium and Tipepidine reveals key differences that are central to analog design:

Quaternary vs. Tertiary Amine: Timepidium possesses a quaternary ammonium group due to the two methyl groups on the piperidine nitrogen. wikipedia.org This permanent positive charge generally restricts the molecule from crossing the blood-brain barrier. In contrast, Tipepidine is a tertiary amine.

Absence of Methoxy Group: Tipepidine lacks the methoxy group at the 5-position of the piperidine ring found in Timepidium. wikipedia.org

This comparison illustrates a common derivatization strategy: simplification of the lead compound. By removing functional groups (the methoxy group) and changing the nature of the amine (from quaternary to tertiary), chemists can create analogs with potentially different chemical and biological profiles. Further derivatization strategies could involve modifying the thiophene rings with various substituents or altering the length of the alkyl chains on the nitrogen atom to explore their impact on the molecule's properties.

Structural Modification at Thiophene Nucleus

The thiophene moieties are critical to the pharmacological activity of Timepidium. While specific derivatization of the thiophene rings in Timepidium itself is not extensively detailed in publicly available literature, general synthetic strategies for thiophene derivatives offer insights into potential modifications. Standard synthetic routes to thiophene-containing compounds include the Paal-Knorr synthesis, Gewald reaction, and Fiesselmann thiophene synthesis. These methodologies could theoretically be adapted to introduce a variety of substituents onto the thiophene rings of a Timepidium precursor.

For instance, electrophilic substitution reactions such as halogenation or acylation on a suitable precursor could introduce functionalities that modulate the electronic properties and steric bulk of the thiophene rings. Such modifications would be invaluable in probing the binding pocket of the receptors with which Timepidium interacts. The synthesis of analogs with substituted thiophene rings would likely follow a convergent synthetic strategy, where the modified di-thienyl ketone precursor is synthesized first, followed by its condensation with the piperidine fragment and subsequent quaternization.

Investigation of Quaternary Nitrogen Modifications

The permanently charged quaternary nitrogen is a defining feature of Timepidium, anchoring the molecule in the binding site of its target receptor and preventing it from crossing the blood-brain barrier. proquest.comnih.gov Modifications at this center, while synthetically challenging, could provide valuable information on the role of the cationic head in receptor binding.

Research into other quaternary ammonium compounds has shown that varying the alkyl substituents on the nitrogen can influence potency and selectivity. For Timepidium, this would involve the synthesis of analogs with groups other than the two methyl groups. A potential synthetic route would involve the preparation of the tertiary amine precursor, followed by quaternization with different alkyl halides. The challenge in this approach lies in the potential for competing reactions and the need for careful control of reaction conditions to achieve the desired product.

Potential Modification Synthetic Approach Rationale
Variation of N-alkyl substituentsQuaternization of the tertiary amine precursor with various alkyl halidesTo investigate the influence of the size and nature of the cationic head on receptor affinity and selectivity.
Introduction of functionalized N-alkyl groupsUse of functionalized alkyl halides in the quaternization stepTo introduce reporter groups or additional interaction sites.

Development of Photoaffinity Labels or Probes for Receptor Studies

Photoaffinity labeling is a powerful technique to identify and characterize ligand binding sites on receptors. pharmacompass.com This involves the use of a ligand analog that incorporates a photoreactive group. Upon binding to the receptor and subsequent irradiation, a covalent bond is formed, allowing for the identification of the binding site.

For Timepidium, a photoaffinity probe could be designed by incorporating a photoreactive moiety, such as an azido or benzophenone group, into its structure. This could potentially be achieved by modifying one of the thiophene rings or by attaching the photolabel via a linker to the piperidine ring. The synthesis of such a probe would require a multi-step process, carefully designed to not significantly alter the compound's affinity for its target receptor. While specific photoaffinity labels for Timepidium are not described in detail in the available literature, the principles of their design are well-established for other receptor ligands.

Purification and Characterization Techniques in Synthetic Research

The synthesis of Timepidium and its derivatives necessitates robust purification and characterization methods to ensure the identity and purity of the final compounds.

Chromatographic Separation Methods (e.g., Preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of pharmaceutical compounds like Timepidium. Given its quaternary ammonium nature, reversed-phase HPLC is a suitable method. The separation would be based on the hydrophobic interactions of the di-thienylmethylene and piperidine core with the stationary phase, while the charged nitrogen would influence its retention and peak shape.

A typical preparative HPLC method for a compound like Timepidium bromide would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and ensure reproducibility.

Parameter Typical Conditions
Column C18, 5-10 µm particle size
Mobile Phase Water/Acetonitrile or Water/Methanol gradient with 0.1% TFA
Detection UV at a wavelength corresponding to the absorbance of the thiophene rings (e.g., ~240 nm)
Flow Rate Dependent on column dimensions, typically in the range of 20-100 mL/min for preparative scale

Spectroscopic and Spectrometric Characterization (e.g., NMR, Mass Spectrometry)

The structural elucidation and confirmation of Timepidium and its synthetic intermediates and derivatives rely heavily on spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the precise molecular structure.

¹H NMR would provide information on the number and connectivity of protons. Key signals would include those for the thiophene ring protons, the protons on the piperidine ring, the methoxy group protons, and the N-methyl protons.

¹³C NMR would reveal the carbon skeleton of the molecule, with characteristic signals for the quaternary carbons of the thiophene rings, the carbons of the piperidine ring, the methoxy carbon, and the N-methyl carbons.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. For Timepidium bromide, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would show a prominent peak for the cationic part of the molecule (Timepidium ion) with a mass-to-charge ratio (m/z) corresponding to its molecular weight minus the bromide counter-ion. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Technique Expected Data for Timepidium Cation (C₁₇H₂₂NOS₂⁺)
¹H NMR Signals in the aromatic region for thiophene protons, aliphatic signals for piperidine, methoxy, and N-methyl protons.
¹³C NMR Aromatic and aliphatic carbon signals corresponding to the structure.
Mass Spectrometry (ESI-MS) A major ion peak at m/z corresponding to the molecular weight of the cation (approx. 320.11 g/mol ).
High-Resolution Mass Spectrometry (HRMS) Precise mass measurement to confirm the elemental formula C₁₇H₂₂NOS₂⁺.

Molecular and Cellular Pharmacodynamics of Timepidium Chloride

Muscarinic Acetylcholine (B1216132) Receptor Binding Kinetics and Thermodynamics

Studies utilizing recombinant systems, where human muscarinic receptor subtypes are expressed in host cells, have enabled precise characterization of the binding profile of timepidium (B10763114) chloride. Research indicates that timepidium displays a notable affinity for the M2 receptor subtype compared to the other four subtypes. researchgate.net

Radioligand binding assays are a cornerstone technique for investigating drug-receptor interactions. oncodesign-services.com These assays measure the affinity of a drug by quantifying its ability to displace a radioactively labeled ligand that has a known high affinity for the target receptor. oncodesign-services.comsci-hub.se For muscarinic receptors, [³H]-N-methylscopolamine ([³H]NMS), a potent non-selective muscarinic antagonist, is a commonly used radioligand. researchgate.netnih.gov

In this type of assay, membrane preparations from cells expressing a specific human muscarinic receptor subtype are incubated with a fixed concentration of [³H]NMS and varying concentrations of the unlabeled competitor drug, in this case, timepidium chloride. sci-hub.sesigmaaldrich.com The amount of [³H]NMS displaced by this compound is measured, allowing for the calculation of the drug's binding affinity for that receptor subtype. oncodesign-services.com This method provides precise quantitative data on binding affinity and is highly sensitive, capable of detecting ligand concentrations in the picomolar range. oncodesign-services.com

The affinity of an antagonist for its receptor is quantified by the dissociation constant (Kd) and the inhibition constant (Ki). The Kd represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. sciencesnail.com The inhibition constant (Ki) reflects the binding affinity of a competitive inhibitor and is the concentration at which the inhibitor occupies 50% of the receptors when no competing ligand is present. pharmacologycanada.orgresearchgate.net A lower Ki value signifies a higher binding affinity. nanotempertech.com These values are crucial for comparing the potency and selectivity of different antagonists.

For timepidium, binding studies on cloned human muscarinic receptors have determined its Ki values across the five subtypes. The data reveals a preferential binding to the M2 receptor.

Allosteric modulators are ligands that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. mdpi.com These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), altering the receptor's affinity for the orthosteric ligand or its signaling efficacy without directly competing with it. researchgate.netwikipedia.org While the primary mechanism of timepidium is competitive antagonism at the orthosteric site, the possibility of allosteric interactions cannot be entirely excluded without specific investigation.

Molecular docking studies, a computational method to predict the binding orientation of a ligand to its target protein, have been used to analyze the interaction between timepidium and acetylcholine receptors. semanticscholar.org One such study found that timepidium forms a hydrogen bond with a glutamine residue in the alpha unit of the acetylcholine receptor, indicating a stable interaction. semanticscholar.org Such computational approaches can provide insights into the conformational changes a receptor might undergo upon ligand binding. However, specific experimental studies on timepidium's potential for allosteric modulation or the precise conformational changes it induces in muscarinic receptors are not extensively detailed in the current literature.

In functional studies on isolated guinea pig gallbladder and sphincter of Oddi, the anticholinergic activity of timepidium bromide was found to be approximately one-fifth to one-sixth that of atropine (B194438) but seven times more potent than hyoscine-N-butylbromide in the gallbladder. nih.gov

Receptor Subtype Selectivity Profiling (M1, M2, M3, M4, M5) in Recombinant Systems

Intracellular Signaling Pathway Modulation

Muscarinic acetylcholine receptors modulate a variety of intracellular signaling cascades upon activation by acetylcholine. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC). dovepress.com This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). dovepress.comkegg.jp Conversely, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. nih.gov

As a muscarinic receptor antagonist, this compound functions by blocking these signaling pathways. patsnap.com By competitively inhibiting the binding of acetylcholine to the receptors, it prevents the G-protein activation and the subsequent production of second messengers like IP3, DAG, and cAMP. dovepress.compatsnap.com This blockade of signal transduction is the ultimate mechanism by which this compound reduces smooth muscle contractions and glandular secretions in target organs. patsnap.com For example, in pancreatic acinar cells, acetylcholine stimulation causes an intracellular Ca2+ signal that triggers the secretion of digestive enzymes; an antagonist like timepidium would inhibit this process. genome.jp

G Protein Coupling and Downstream Effector Systems

As a muscarinic antagonist, this compound interferes with the initial step of signal transduction: the coupling of the receptor to its associated G protein. Muscarinic receptor subtypes are characteristically linked to specific classes of heterotrimeric G proteins, which in turn modulate the activity of primary effector enzymes. open.ac.uk

M1, M3, and M5 Receptors: These subtypes typically couple to G proteins of the Gq/11 family. nih.gov Activation of this pathway stimulates the effector enzyme phospholipase C (PLC). bmglabtech.com

M2 and M4 Receptors: These subtypes couple to G proteins of the Gi/o family. nih.gov This coupling leads to the inhibition of the effector enzyme adenylyl cyclase. bmglabtech.comkhanacademy.org

By occupying the receptor's binding site, this compound prevents acetylcholine from inducing the conformational change necessary for G protein activation, thereby blocking the activation or inhibition of these downstream effectors.

Muscarinic Receptor SubtypePrimary G Protein FamilyDownstream EffectorEffect on Effector
M1, M3, M5Gq/11Phospholipase C (PLC)Activation
M2, M4Gi/oAdenylyl CyclaseInhibition

Calcium Mobilization and Cyclic Nucleotide Regulation Studies

The modulation of downstream effectors by muscarinic receptors directly impacts the levels of intracellular second messengers, which are crucial for cellular responses. This compound's antagonism prevents these changes.

Calcium Mobilization: The activation of the Gq/11-PLC pathway by M1, M3, or M5 receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). khanacademy.org IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. bmglabtech.comnumberanalytics.com This elevation in intracellular Ca2+ is a fundamental signal for processes like smooth muscle contraction. nih.gov Studies on tracheal smooth muscle cells show that M3 receptor activation stimulates the formation of inositol phosphates, leading to Ca2+ release. nih.gov

Cyclic Nucleotide Regulation: The activation of Gi/o-coupled M2 and M4 receptors inhibits adenylyl cyclase, the enzyme responsible for converting ATP into cyclic adenosine monophosphate (cAMP). dovepress.com This results in decreased intracellular cAMP levels. nih.gov cAMP is a critical second messenger that, in many smooth muscle types, promotes relaxation. dovepress.com Therefore, M2 receptor stimulation can contribute to contraction by reducing this relaxant influence.

Effects on Second Messenger Systems

This compound's blockade of muscarinic receptors results in a stabilization of second messenger concentrations, preventing the fluctuations that mediate acetylcholine's effects. The primary second messengers affected are:

Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG): By blocking Gq/11-coupled receptors (M1, M3, M5), this compound prevents the PLC-mediated production of IP3 and DAG. khanacademy.org This action is central to its inhibition of glandular secretions and smooth muscle contraction.

Calcium (Ca2+): A direct consequence of blocking IP3 production is the prevention of Ca2+ release from intracellular stores. numberanalytics.com This maintains a lower cytosolic Ca2+ concentration, which is a key factor in promoting smooth muscle relaxation.

Cyclic Adenosine Monophosphate (cAMP): By blocking Gi/o-coupled receptors (M2, M4), this compound prevents the inhibition of adenylyl cyclase. khanacademy.org This leads to a relative maintenance of or increase in intracellular cAMP levels, which contributes to smooth muscle relaxation. nih.gov

Mechanisms of Smooth Muscle Relaxation at the Cellular Level

The primary therapeutic application of this compound is as an antispasmodic, which stems from its ability to induce smooth muscle relaxation. This effect is a direct result of its molecular actions on second messenger systems and ion channel activity. patsnap.com

Ion Channel Modulation Studies

The contractile state of smooth muscle cells is tightly regulated by ion fluxes across the plasma membrane, which control the membrane potential and intracellular Ca2+ levels. This compound's influence on these channels is indirect, mediated by its antagonism of muscarinic receptors. nih.gov

Calcium Channels: Voltage-dependent L-type Ca2+ channels are a major pathway for Ca2+ entry that initiates contraction. Muscarinic M3 receptor stimulation can cause membrane depolarization, which in turn opens these channels. By preventing this depolarization, this compound reduces Ca2+ influx.

Potassium Channels: Certain potassium channels, such as Ca2+-activated K+ channels, contribute to membrane hyperpolarization and relaxation. M2 receptor stimulation can inhibit these channels. nih.gov Timepidium's antagonism of M2 receptors would prevent this inhibition, favoring a state of relaxation.

Chloride Channels: In many smooth muscle cells, the Ca2+-activated chloride channel (CaCC), such as TMEM16A/ANO1, plays a significant role. Due to a high intracellular chloride concentration, the opening of these channels leads to Cl- efflux, causing membrane depolarization and promoting contraction. This channel is activated by the rise in intracellular Ca2+ that follows M3 receptor stimulation. This compound, by blocking the initial Ca2+ signal, prevents the subsequent activation of these depolarizing chloride currents. nih.gov

Ion ChannelEffect of Muscarinic StimulationReceptor SubtypeEffect of this compound Antagonism
L-Type Ca2+ ChannelsActivation (via depolarization)M3Prevents activation, reducing Ca2+ influx
Ca2+-activated K+ ChannelsInhibitionM2Prevents inhibition, promoting hyperpolarization/relaxation
Ca2+-activated Cl- Channels (CaCC)Activation (via ↑Ca2+)M3Prevents activation, reducing depolarization

Investigation of Receptor-Effector Coupling in Smooth Muscle Cells

Gastrointestinal smooth muscle, a primary target for this compound, predominantly expresses M2 and M3 muscarinic receptor subtypes, with the M2 subtype being more numerous. nih.gov However, the M3 subtype is primarily responsible for initiating contraction. nih.govnih.gov

The coupling of these receptors to their effectors is distinct and synergistic in producing a contractile response. The M3 receptor couples to the Gq/11-PLC-IP3 pathway, which provides the primary, direct stimulus for contraction by increasing intracellular Ca2+. nih.govnih.gov The M2 receptor couples to the Gi/o-adenylyl cyclase pathway. The resulting decrease in cAMP levels inhibits protein kinase A (PKA), which would otherwise phosphorylate proteins that promote relaxation. This M2-mediated pathway, therefore, potentiates the contraction initiated by the M3 pathway by suppressing relaxant signaling. nih.gov this compound's efficacy in promoting smooth muscle relaxation is largely attributed to its potent blockade of the M3 receptor-mediated contractile signal.

Exploration of Non-Muscarinic Mechanisms

While the principal mechanism of action for this compound is unequivocally its role as a muscarinic receptor antagonist, some research suggests the possibility of other effects. One report has noted that timepidium bromide may possess anti-inflammatory properties, although the molecular mechanism behind this potential effect was not detailed. patsnap.com The exploration of non-muscarinic actions remains limited, and its clinical effects are overwhelmingly attributed to the blockade of cholinergic signaling at muscarinic receptors.

Investigation of Anti-inflammatory Pathways in Cellular Models

While direct and extensive research focusing exclusively on the anti-inflammatory pathways of this compound in cellular models is limited in publicly available literature, its potential role can be inferred from its chemical structure and its pharmacological class as an anticholinergic agent. Timepidium contains a thiophene (B33073) moiety, and numerous thiophene derivatives have been recognized for their anti-inflammatory activities. nih.govresearchgate.net Additionally, the broader class of anticholinergic drugs, to which Timepidium belongs, has been investigated for immunomodulatory effects. ersnet.orgnih.gov

The anti-inflammatory potential of thiophene-based compounds is well-documented. nih.govresearchgate.net Studies on various thiophene derivatives have shown that their mechanisms can involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net Furthermore, some thiophene compounds have been found to modulate the production of pro-inflammatory cytokines. In cellular models, certain derivatives have demonstrated an ability to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in response to inflammatory stimuli. nih.gov

As an anticholinergic agent, Timepidium's primary action is to block muscarinic acetylcholine receptors. patsnap.comncats.io This mechanism is intrinsically linked to inflammation, as the neurotransmitter acetylcholine is known to play a role in modulating the inflammatory response. nih.gov Non-neuronal acetylcholine produced by cells like keratinocytes and leukocytes can regulate inflammation. nih.gov By blocking the action of acetylcholine, anticholinergic drugs can theoretically attenuate inflammatory cascades. Research on other anticholinergics has shown that this class of drugs can reduce acetylcholine-induced inflammatory responses, including the release of chemokines and the recruitment of inflammatory cells like eosinophils in in vivo models. ersnet.org Although these findings provide a strong theoretical basis, specific studies detailing this compound's effects on inflammatory signaling pathways such as NF-κB or inflammasome activation in cellular models are not extensively documented.

Table 1: Potential Anti-inflammatory Mechanisms Associated with Timepidium's Drug Classes

Drug Class/Feature Potential Mechanism of Action Associated Molecules/Pathways
Thiophene Derivative Inhibition of pro-inflammatory enzymes; Reduction of cytokine production. COX, LOX, TNF-α, IL-1β, IL-6

| Anticholinergic Agent | Blockade of acetylcholine-mediated inflammatory responses. | Acetylcholine, Chemokines |

Potential Interactions with Other Neurotransmitter Systems

The principal pharmacodynamic interaction of Timepidium is with the cholinergic neurotransmitter system. It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). patsnap.comncats.iowikipedia.org This blockade of acetylcholine's effects is the basis for its clinical use as an antispasmodic in the gastrointestinal tract. patsnap.comjst.go.jp

Research data indicates that Timepidium exhibits a notable affinity for several subtypes of muscarinic receptors. Specifically, it has been shown to bind to M1 and M2 receptors with high affinity. ncats.io The antagonism at these receptors, particularly M3 receptors on smooth muscle cells and glands, leads to muscle relaxation and reduced secretion. patsnap.comrxlist.com

Table 2: Binding Affinity of Timepidium for Muscarinic Acetylcholine Receptor Subtypes

Receptor Subtype Reported Kᵢ (nM) Pharmacological Action
M1 34.0 Antagonist
M2 7.7 Antagonist
M3 Not Specified Antagonist

Kᵢ (Inhibition constant) is a measure of binding affinity; a lower value indicates a higher affinity. Data sourced from Inxight Drugs. ncats.io

Regarding its interaction with other major neurotransmitter systems, such as the dopaminergic, serotonergic, or GABAergic systems, the available scientific literature does not provide significant evidence of direct or potent activity. bristol.ac.ukredalyc.org These systems, which utilize dopamine (B1211576), serotonin, and gamma-aminobutyric acid (GABA) respectively, are critical for a vast array of central nervous system functions, and interactions with them are a key consideration in pharmacology. bristol.ac.ukredalyc.orgnih.gov However, Timepidium's action appears to be highly selective for the cholinergic system. As a quaternary ammonium (B1175870) compound, its structure generally limits its ability to cross the blood-brain barrier, which would reduce its potential for significant interactions with central neurotransmitter systems. ncats.io Therefore, its pharmacodynamic profile is predominantly defined by its peripheral anticholinergic effects.

Preclinical Pharmacokinetics and Metabolism Research of Timepidium Chloride

Metabolic Pathways and Enzyme Systems

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

The metabolic fate of a xenobiotic, such as Timepidium (B10763114) chloride, is largely determined by the activity of metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. frontiersin.org These heme-containing monooxygenases are concentrated in the liver and are responsible for the Phase I metabolism of a vast number of drugs. openeducationalberta.ca The primary function of CYP enzymes in drug metabolism is to introduce or expose functional groups on the parent molecule, a process which typically increases water solubility and facilitates excretion. wikipedia.org This is achieved through a variety of oxidative reactions, including hydroxylation, N-dealkylation, O-dealkylation, and S-oxidation. openeducationalberta.ca

The susceptibility of a compound to CYP-mediated metabolism is highly dependent on its chemical structure. Timepidium chloride contains thiophene (B33073) rings in its structure. researchgate.netnih.gov The presence of a thiophene moiety can influence a molecule's metabolic profile, in some cases contributing to metabolic stability by reducing oxidative degradation by Cytochrome P450 enzymes. benchchem.com The specific CYP isozymes involved in the metabolism of any given compound can vary, with CYP3A4 and CYP2D6 being responsible for the metabolism of the majority of clinically used drugs. openeducationalberta.ca The expression and activity of these enzymes can be influenced by numerous factors, including genetics, disease state, and co-administration of other drugs, leading to significant inter-individual and interspecies variability in drug disposition. uniroma1.it

To fully characterize the metabolic profile of this compound, preclinical in vitro studies using liver microsomes or hepatocytes from various species would be necessary. Such studies would identify the specific CYP isoforms responsible for its metabolism and determine its metabolic stability, providing crucial data for predicting its pharmacokinetic behavior in humans.

Table 1: Major Human Cytochrome P450 Isoforms and Example Substrates

CYP Isoform Common Substrates Location of High Expression
CYP1A2 Theophylline, Caffeine Liver
CYP2C9 Warfarin, Ibuprofen Liver
CYP2C19 Omeprazole, Diazepam Liver
CYP2D6 Codeine, Metoprolol Liver
CYP2E1 Acetaminophen, Ethanol Liver
CYP3A4/5 Tacrolimus, Midazolam Liver, Small Intestine

This table provides general information on major CYP isoforms and is not based on specific metabolism data for this compound.

Excretion Routes and Mass Balance Studies in Preclinical Species

Understanding the routes and extent of excretion is a fundamental component of characterizing the pharmacokinetic profile of a drug candidate. Mass balance studies, typically conducted using a radiolabeled version of the compound (e.g., with ¹⁴C), are the gold standard for determining the routes of elimination from the body. cidara.com These studies quantify the total administered dose recovered over time in urine, feces, and expired air, providing a complete picture of the drug's disposition. cidara.com The elimination pathway is a critical determinant for a drug's clinical use; for instance, a compound primarily cleared by the kidneys may require adjustments in patients with renal impairment. nih.gov

For quaternary ammonium (B1175870) compounds like this compound, poor systemic absorption after oral administration is a common characteristic. This often results in a high fraction of the drug being eliminated unchanged in the feces. ncats.io Preclinical studies on Otilonium bromide, another quaternary ammonium antimuscarinic agent, revealed that after oral administration, systemic exposure was very low, and the vast majority of the compound (approximately 97%) was recovered in the feces, with minimal amounts found in the urine. ncats.io This suggests that for this class of compounds, fecal excretion is the predominant route of elimination.

Biliary and Renal Excretion Profiling

The total excretion of a drug is primarily divided between two major pathways: renal excretion (elimination via urine) and biliary excretion (elimination via bile, which is then released into the intestine and expelled with feces). nih.gov

Renal excretion involves the filtration of the drug from the blood in the glomerulus, followed by potential active secretion or reabsorption in the renal tubules. This pathway is most efficient for small, water-soluble molecules.

Biliary excretion is the process where drugs are actively transported from hepatocytes into the bile. nih.gov This pathway is particularly important for larger molecules and their metabolites, especially glucuronide conjugates formed during Phase II metabolism. A molecular weight threshold has been observed to influence the preferred route of excretion, with higher molecular weight compounds favoring biliary excretion, particularly in species like the rat. nih.gov

Given that this compound is a quaternary ammonium compound, it is expected to be poorly absorbed and largely confined to the gastrointestinal tract. The fraction that is absorbed would likely be eliminated via a combination of renal and biliary routes. Studies in bile duct-cannulated rats are often employed to directly measure the amount of drug secreted into the bile, thereby distinguishing between unabsorbed drug and drug that was absorbed and then eliminated via the biliary system. cidara.commdpi.com For analogous compounds, high recovery in feces points toward biliary excretion being a significant clearance mechanism. ncats.io

Table 2: Representative Excretion Profile for a Quaternary Ammonium Compound (Otilonium Bromide) in Preclinical Models

Excretion Route Percentage of Recovered Dose Implied Mechanism
Feces ~97% Poor oral absorption and/or significant biliary excretion
Urine <1% Minimal renal clearance of absorbed drug

Data based on findings for the related compound Otilonium bromide and is illustrative of a potential profile for this compound. ncats.io

Enterohepatic Recirculation Investigations

Enterohepatic recirculation is a process where a drug or its metabolite, after being excreted into the bile and delivered to the small intestine, is reabsorbed back into the portal circulation and returns to the liver. wikipedia.org This "recycling" process can have significant pharmacokinetic consequences, including prolonging the elimination half-life of a drug and causing secondary or multiple peaks in the plasma concentration-time profile. researchgate.netyoutube.com

This phenomenon typically occurs with drugs that are subject to significant biliary excretion and are often conjugated to glucuronic acid in the liver. researchgate.net Intestinal bacteria can produce enzymes (e.g., β-glucuronidase) that cleave the conjugate, releasing the parent drug, which can then be reabsorbed. wikipedia.org

Investigating the potential for enterohepatic recirculation is a key part of preclinical development, especially for compounds with high biliary clearance. Such studies often involve comparing the pharmacokinetic profiles of a drug in normal versus bile duct-cannulated animals. The absence of a secondary peak in the plasma profile of bile duct-cannulated animals is strong evidence of enterohepatic recirculation. youtube.com For a compound like this compound, if a significant portion of its clearance is via the biliary route, investigating the potential for enterohepatic recirculation would be crucial for accurately modeling its pharmacokinetics.

Pharmacokinetic Modeling and Simulation in Animal Studies

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). In preclinical research, these models are essential tools for summarizing animal study data, understanding the factors that influence drug disposition, and extrapolating findings between species to predict human pharmacokinetics. nih.gov The two most common approaches are non-compartmental and compartmental analysis. humapub.com

Interspecies Scaling and Prediction Methodologies

A primary goal of preclinical PK studies is to predict the pharmacokinetic profile of a drug in humans. Interspecies allometric scaling is a widely used method for this purpose. nih.govpage-meeting.org This technique is based on the principle that many physiological and pharmacokinetic parameters, such as clearance, are related to an animal's body weight (W) according to the power law equation:

Y = aWᵇ

Where Y is the pharmacokinetic parameter of interest (e.g., clearance), a is the allometric coefficient, and b is the allometric exponent. diva-portal.org By plotting the log of the PK parameter against the log of the body weight for several animal species (typically at least three, e.g., mouse, rat, dog), a linear relationship can often be established. nih.gov This relationship can then be extrapolated to predict the parameter's value in humans based on a standard body weight (e.g., 70 kg). nih.gov

While simple allometry is a powerful tool, correction factors incorporating other physiological parameters like maximum lifespan potential (MLP) or brain weight can sometimes improve the accuracy of predictions, especially for clearance. page-meeting.orgnih.gov Successful interspecies scaling allows for the estimation of a first-in-human dose and provides a rational basis for designing initial clinical trials. page-meeting.org

Table 4: Illustrative Example of Allometric Scaling for Clearance (CL)

Species Body Weight (kg) Clearance (L/hr)
Mouse 0.02 0.05
Rat 0.25 0.40
Dog 10 6.0
Human (Predicted) 70 22.5

This table presents a hypothetical data set to illustrate the principle of interspecies scaling and does not represent actual data for this compound.

In Vitro and Ex Vivo Preclinical Research Models

Isolated Organ and Tissue Bath Preparations

Isolated organ and tissue bath preparations are foundational in pharmacological research, allowing for the study of drug effects on specific tissues in a controlled environment. nih.gov These ex vivo models have been pivotal in characterizing the anticholinergic and spasmolytic properties of timepidium (B10763114) bromide.

The inhibitory effects of timepidium bromide on gastrointestinal smooth muscle have been extensively evaluated in various animal models. In studies involving dogs, timepidium bromide demonstrated a potent inhibitory effect on both spontaneous and bethanechol-induced motility across different regions of the gastrointestinal tract. nih.gov Its activity was found to be comparable to that of atropine (B194438) and more potent than hyoscine-N-butylbromide. nih.gov

Further investigations on isolated guinea pig gallbladders revealed that timepidium bromide competitively antagonized methacholine-induced contractions. nih.gov The inhibitory activity of timepidium bromide on gallbladder contraction was estimated to be approximately seven times more potent than that of hyoscine-N-butylbromide. nih.gov

Table 1: Comparative Inhibitory Effects of Timepidium Bromide on Gastrointestinal Smooth Muscle Contraction
Tissue/ModelStimulantTimepidium Bromide EffectComparative Potency
Dog Gastrointestinal TractSpontaneous & BethanecholInhibition of Motility≈ Atropine > Hyoscine-N-butylbromide
Isolated Guinea Pig GallbladderMethacholineCompetitive Antagonism7x more potent than Hyoscine-N-butylbromide

The anticholinergic properties of timepidium bromide extend to its ability to modulate glandular secretions. In experimental animals, timepidium bromide has been shown to inhibit bethanechol-induced gastric acid secretion. nih.gov The potency of this inhibitory effect was greater than that of hyoscine-N-butylbromide but weaker than that of atropine. nih.gov Similar effects on gastric acid secretion were also observed in rats. nih.gov

However, the inhibitory action of timepidium bromide on salivary secretion was notably weaker than that of atropine. nih.gov Furthermore, even at higher doses, timepidium bromide had little to no significant effect on pancreatic and biliary secretions in rats. nih.gov

Table 2: Effects of Timepidium Bromide on Glandular Secretions
SecretionStimulantTimepidium Bromide EffectComparative Potency
Gastric AcidBethanecholInhibition> Hyoscine-N-butylbromide < Atropine
Salivary-Weak Inhibition< Atropine
Pancreatic & Biliary-No Significant Effect-

Timepidium bromide is classified as an anticholinergic agent, suggesting its mechanism of action is primarily mediated through muscarinic receptors. nih.gov The autonomic nervous system is broadly affected by drugs like nicotine, which activates ganglionic neurons by acting on nicotinic acetylcholine (B1216132) receptors. oregonstate.education However, the effects of timepidium bromide are more specific. As an anticholinergic, it primarily targets the postganglionic parasympathetic neurons. The available scientific literature does not provide specific studies on the direct effects of timepidium bromide on isolated autonomic nervous system ganglia.

Cell Line-Based Assays

Cell line-based assays are crucial tools in modern drug discovery, offering high-throughput screening and detailed mechanistic insights. youtube.com These in vitro methods can be broadly categorized into systems that overexpress a specific receptor and functional assays that measure a cellular response to a compound.

Receptor overexpression systems, such as those utilizing Sf9 insect cells, are powerful platforms for studying drug-receptor interactions in a controlled cellular environment. These systems allow for the production of high levels of a specific receptor, facilitating binding and functional studies. Despite the utility of such systems in pharmacological research, a review of the publicly available scientific literature reveals no specific studies that have employed Sf9 insect cells or similar receptor overexpression systems to investigate the interactions of timepidium bromide with its target receptors.

Functional assays in reporter gene cell lines are another cornerstone of in vitro pharmacology. indigobiosciences.com These assays are designed to measure the downstream consequences of receptor activation, such as the expression of a reporter gene (e.g., luciferase), providing a quantitative measure of a compound's functional activity. nih.gov While these assays are widely used to screen for and characterize the activity of new chemical entities, there is no evidence in the published scientific literature to suggest that reporter gene assays have been utilized to study the functional activity of timepidium bromide.

Cellular Viability and Proliferation in Mechanistic Studies

No studies were identified that utilized standard cellular viability and proliferation assays (e.g., MTT, XTT, WST-1, resazurin, or trypan blue exclusion assays) to evaluate the effects of Timepidium bromide on any cell line. While general information on these assay methodologies is abundant, their specific application to Timepidium bromide has not been documented in the available literature.

Primary Cell Culture Models

Neuronal Culture Studies for Cholinergic Modulation

The scientific literature contains extensive research on the use of primary neuronal cultures to study cholinergic modulation. However, none of the retrieved studies specifically investigated the effects of Timepidium bromide in these models. Research on other anticholinergic compounds, such as tiotropium (B1237716) bromide, exists in this area, but direct data for Timepidium bromide is absent. nih.gov

Enteric Neuron and Glial Cell Interactions

While there is a growing body of research on the complex interactions between enteric neurons and glial cells using primary co-culture models and ex vivo preparations, no publications were found that introduce Timepidium bromide into these systems to study its impact on neural signaling, inflammation, or barrier function. nih.govmdpi.com

Advanced In Vitro Systems

Organ-on-a-chip Technologies for GI Tract Modeling

Organ-on-a-chip, specifically "gut-on-a-chip," models are a significant advancement for studying gastrointestinal physiology and pharmacology. nih.govnih.govmdpi.com A thorough search for studies employing these microfluidic devices to assess the mechanistic effects of Timepidium bromide on intestinal epithelium, motility, or the enteric nervous system yielded no results.

3D Tissue Constructs for Mechanistic Studies

Three-dimensional (3D) tissue constructs, such as organoids and spheroids, offer more physiologically relevant models for preclinical research compared to traditional 2D cell cultures. nih.govnih.govfrontiersin.org Despite the increasing use of these models in drug discovery, no research has been published detailing the use of 3D tissue constructs to investigate the mechanisms of action of Timepidium bromide.

In Vivo Preclinical Pharmacological Research

Animal Models for Gastrointestinal Motility and Secretion Research

Preclinical evaluation of compounds affecting GI function relies on a variety of established animal models that mimic human physiological processes. These models are essential for determining the efficacy and mechanism of action of new therapeutic agents like Timepidium (B10763114) bromide.

Rodent models are standard in preclinical pharmacology for assessing gastrointestinal motility. Gastric emptying can be measured by recovering a non-absorbable marker from the stomach at a specific time point after administration. ijper.org Intestinal transit is commonly evaluated using the charcoal meal test, where the distance traveled by a charcoal marker through the small intestine is measured as a percentage of the total intestinal length. productsafetylabs.commeliordiscovery.comnih.gov These methods allow for the quantification of inhibitory or stimulatory effects of a test compound on GI propulsion. ijper.org

While these are the standard models, specific studies detailing the effects of Timepidium bromide on gastric emptying and intestinal transit in rats or mice are not extensively detailed in available literature. However, research in other animal models provides significant insight. In dogs, Timepidium bromide demonstrated a potent inhibitory effect on the motility of various regions of the gastrointestinal tract. It was shown to inhibit both spontaneous and bethanechol-induced GI motility, with an activity level comparable to atropine (B194438) and stronger than hyoscine-N-butylbromide. nih.gov

The effect of Timepidium bromide on regional blood flow in the upper gastrointestinal tract was investigated in rabbits using radiolabeled macro-aggregated albumin. In normal rabbits, baseline gastric blood flow is unevenly distributed, with the majority flowing to the anterior (50%) and posterior (40%) corpus, and a smaller fraction to the pyloric antrum (7%).

Intravenous administration of Timepidium bromide produced a slight increase in total gastric blood flow. Notably, this effect was most pronounced in the mucosal layer of the pyloric antrum. The study also examined the interaction of Timepidium bromide with cholinergic agents. Cholinergic stimulation with acetylcholine (B1216132) or neostigmine (B1678181) significantly reduced total gastric blood flow, particularly in the mucosal layers of the corpus. Timepidium bromide was found to virtually abolish this cholinergic-induced reduction, restoring blood flow to normal levels. These findings suggest that the effects are mediated through the blockade of muscarinic receptors. In contrast to its effects on the stomach, Timepidium bromide produced only slight changes in the blood flow of the duodenum.

ParameterObservation in Rabbits
Total Gastric Blood Flow Slight increase after Timepidium bromide administration.
Pyloric Antrum Mucosal Flow Considerable increase after Timepidium bromide administration.
Cholinergic-Induced Blood Flow Reduction Abolished by Timepidium bromide, restoring flow to normal levels.
Duodenal Blood Flow Only slightly changed by Timepidium bromide.

The anticholinergic properties of Timepidium bromide extend to the inhibition of digestive secretions, which has been demonstrated in several animal models.

Gastric Acid and Pepsin Secretion: In both dogs and rats, Timepidium bromide effectively inhibited gastric acid secretion induced by the cholinergic agonist bethanechol. nih.gov Its potency in this regard was found to be stronger than that of hyoscine-N-butylbromide but weaker than atropine. nih.gov

Further studies in pylorus-ligated rats provided a more detailed understanding of its mechanism. When administered orally, Timepidium bromide caused a slight decrease in the volume of gastric juice but remarkably decreased the concentrations of free acid and pepsin. This suggests a direct action on the gastric mucosa, as quaternary ammonium (B1175870) compounds like Timepidium bromide are generally not well absorbed systemically from the stomach. When administered intraduodenally or subcutaneously, it strongly inhibited the secretion of gastric juice and free acid, but did not reduce pepsin concentration, further supporting a primary local effect on pepsin secretion when given orally. ijper.org

Salivary Secretion: A key aspect of Timepidium bromide's pharmacological profile is its relative selectivity for the GI tract over other systems. This is evident in its effect on salivary secretion. In animal models, Timepidium bromide and hyoscine-N-butylbromide produced much weaker inhibitory actions on salivary secretion compared to atropine, indicating a lower propensity to cause the common anticholinergic side effect of dry mouth. nih.gov

Secretion TypeAnimal ModelKey FindingsCitation(s)
Gastric Acid Dogs, RatsInhibited bethanechol-induced secretion; stronger than hyoscine-N-butylbromide, weaker than atropine. nih.gov
Gastric Acid & Pepsin Rats (Pylorus-ligated)Oral administration markedly decreased free acid and pepsin concentration, suggesting direct mucosal action. ijper.org
Salivary Secretion Animal ModelsExhibited much weaker inhibitory action compared to atropine. nih.gov

Non-GI Systemic Effects in Animal Models (Mechanistic Focus)

To understand the selectivity and systemic impact of Timepidium bromide, preclinical studies have assessed its effects on the cardiovascular and central nervous systems. These investigations focus on the underlying mechanisms of action.

Cardiovascular safety pharmacology studies are a standard part of preclinical drug development, designed to detect potential adverse effects on heart rate, blood pressure, and cardiac electrical activity. nih.govvivotecnia.comreprocell.com

In studies conducted in cats, the effects of Timepidium bromide on heart rate and blood pressure were found to be much less pronounced than its potent inhibitory effects on gastric motility. nih.gov This observation points to a degree of GI selectivity. This selectivity is further supported by distribution studies which showed that the concentration of radiolabeled Timepidium bromide in the gastric wall was extremely high compared to its concentration in the blood and the heart. nih.gov This preferential distribution to the target organ system likely contributes to its weaker systemic cardiovascular effects.

The blood-brain barrier (BBB) is a protective layer that restricts the passage of many substances, including certain drugs, from the bloodstream into the central nervous system (CNS). nih.govyoutube.com The chemical structure of a drug is a key determinant of its ability to cross the BBB. Timepidium bromide is a quaternary ammonium compound, a class of molecules that carries a permanent positive charge and is generally characterized by poor penetration into the CNS. ijper.org

Advanced In Vivo Imaging Techniques

PET/SPECT Imaging for Receptor Occupancy in Live Animals

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful nuclear imaging techniques that allow for the quantitative assessment of a drug's binding to its target receptor in a living animal. nih.govresearchgate.net This is crucial for establishing a relationship between the dose of a drug, its concentration in the target tissue, and the degree to which it engages its receptor. nih.govfrontiersin.org

In the context of Timepidium chloride, a quaternary ammonium antimuscarinic agent, PET or SPECT could be employed to determine its occupancy of muscarinic acetylcholine receptors (mAChRs) in gastrointestinal tissues and other organs. This would typically involve the synthesis of a radiolabeled form of this compound or the use of a known radiolabeled ligand that competes for the same binding site on the mAChR.

The general procedure for such a receptor occupancy study would involve the following steps:

A baseline scan is performed by administering the radiotracer to an animal and measuring its distribution and binding to the target receptors.

The animal is then treated with a non-radiolabeled dose of this compound.

A second scan is conducted with the same radiotracer. The displacement of the radiotracer by this compound leads to a reduction in the signal from the target tissue.

By comparing the baseline and post-treatment scans, the percentage of receptors occupied by this compound at a given plasma or tissue concentration can be calculated. nih.gov

This information is invaluable for understanding the in vivo potency of the compound and for selecting appropriate doses for further pharmacological studies.

Below is a hypothetical data table illustrating the kind of results a PET or SPECT receptor occupancy study for this compound might yield in a preclinical animal model.

Tissue Concentration of this compound (ng/g)Mean Muscarinic Receptor Occupancy (%)
1015
3045
10078
30092

This table is a hypothetical representation of potential data and is not based on actual experimental results.

Functional MRI for Gastrointestinal Activity

Functional Magnetic Resonance Imaging (fMRI) is a non-invasive imaging modality that can be used to assess physiological processes in real-time. nih.gov In gastroenterological research, fMRI can be adapted to monitor various aspects of gastrointestinal motility, such as gastric emptying, small bowel transit, and colonic motor activity. mdpi.commdpi.com This is achieved by tracking the movement of intraluminal contents or by measuring changes in the size and contractility of gastrointestinal organs. jnmjournal.org

To investigate the effects of this compound on gastrointestinal function, a preclinical fMRI study could be designed to quantify its inhibitory effects on motility. For example, researchers could administer a contrast agent or a nutrient liquid to an animal model and then use dynamic MRI scans to create a time-series of images of the stomach and intestines. From these images, quantitative parameters of motility can be derived.

A potential experimental design could involve:

Acquiring a baseline fMRI scan to measure normal gastrointestinal motility.

Administering this compound to the animal.

Performing a post-treatment fMRI scan to measure changes in motility parameters.

By comparing the pre- and post-treatment data, the degree to which this compound reduces gastrointestinal smooth muscle contractions can be quantified. This provides direct evidence of its functional effects in a living animal.

The following is a hypothetical data table summarizing potential findings from an fMRI study on the effects of this compound on gastric emptying and small intestinal motility.

Treatment GroupGastric Emptying Half-Time (minutes)Small Intestine Motility Index
Vehicle Control45 ± 50.85 ± 0.10
This compound (low dose)65 ± 70.60 ± 0.08
This compound (high dose)90 ± 100.35 ± 0.05

This table is a hypothetical representation of potential data and is not based on actual experimental results. The Motility Index is a derived parameter representing the frequency and amplitude of intestinal contractions.

Structure Activity Relationship Sar and Computational Chemistry of Timepidium Chloride

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For Timepidium (B10763114) chloride and other muscarinic antagonists, QSAR is instrumental in predicting their affinity for muscarinic receptors.

The development of predictive QSAR models for muscarinic receptor affinity involves a series of steps. Initially, a dataset of compounds with known affinities for muscarinic receptors is compiled. The three-dimensional structures of these molecules, including Timepidium chloride, are then used to calculate a variety of molecular descriptors. These descriptors quantify different physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic characteristics.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a mathematical model that correlates these descriptors with the observed biological activity. The goal is to create a model that can accurately predict the muscarinic receptor affinity of new, untested compounds based solely on their structural features. For instance, a hypothetical QSAR model might take the form of an equation where affinity is a function of specific molecular descriptors.

Through QSAR studies on various muscarinic antagonists, several structural descriptors have been found to correlate with their biological activity. While specific QSAR models for this compound are not extensively published, general principles derived from related compounds can be inferred.

Key structural features that often influence the activity of muscarinic antagonists include:

The presence of a cationic center: The quaternary nitrogen in the piperidinium (B107235) ring of this compound is crucial for its interaction with a conserved aspartate residue in the binding site of muscarinic receptors. nih.gov

Hydrophobic groups: The two thiophene (B33073) rings in this compound contribute to its hydrophobic interactions with the receptor, enhancing its binding affinity. The size and nature of these aromatic groups are critical determinants of receptor subtype selectivity.

Hydrogen bond acceptors/donors: The methoxy (B1213986) group on the piperidine (B6355638) ring can participate in hydrogen bonding, further stabilizing the ligand-receptor complex.

The following table illustrates a hypothetical correlation between structural descriptors and the biological activity of muscarinic antagonists, based on general findings in the field.

Structural DescriptorPhysicochemical PropertyCorrelation with Muscarinic Affinity
Molecular VolumeSize and ShapeAn optimal volume is required for fitting into the binding pocket.
LogPLipophilicity/HydrophobicityHigher lipophilicity often leads to stronger binding due to hydrophobic interactions.
Number of Rotatable BondsConformational FlexibilityA certain degree of flexibility is necessary for adopting the optimal binding conformation.
Polar Surface AreaPolarityA balanced polarity is important for both receptor binding and pharmacokinetic properties.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are used to understand how it binds to different muscarinic receptor subtypes.

These studies reveal that the binding of muscarinic antagonists occurs in a deep, buried pocket within the transmembrane domain of the receptor. The quaternary nitrogen of the ligand forms a key ionic interaction with a highly conserved aspartate residue (Asp147 in the M3 receptor) in transmembrane helix 3. nih.gov The aromatic rings of the antagonist engage in hydrophobic and aromatic stacking interactions with surrounding nonpolar residues, contributing significantly to the binding affinity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. mdpi.com For muscarinic antagonists like this compound, the key pharmacophoric features generally include:

A cationic center (the quaternary nitrogen).

One or more hydrophobic regions (the thiophene rings).

A hydrogen bond acceptor (the methoxy group).

The spatial relationship between these features is critical for high-affinity binding. The following table summarizes these key pharmacophoric features and their putative interactions with the muscarinic receptor.

Pharmacophoric FeatureCorresponding Group in this compoundPutative Receptor Interaction
Cationic CenterQuaternary NitrogenIonic interaction with a conserved Aspartate residue.
Hydrophobic Region 1Thiophene Ring 1van der Waals and pi-pi stacking interactions with aromatic residues in the binding pocket.
Hydrophobic Region 2Thiophene Ring 2van der Waals and pi-pi stacking interactions with aromatic residues in the binding pocket.
Hydrogen Bond AcceptorMethoxy GroupHydrogen bonding with polar residues like Tyrosine or Threonine.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov These methods provide insights into the flexibility of this compound and the conformational changes that occur in the muscarinic receptor upon its binding.

MD simulations can reveal how the ligand and receptor adapt to each other to achieve the most stable binding conformation. researchgate.net These simulations can also help to understand the kinetic aspects of binding, such as the rates of association and dissociation of the ligand from the receptor, which are important determinants of the drug's duration of action. By simulating the movement of atoms over time, researchers can observe the flexibility of different parts of the this compound molecule and how this flexibility influences its interaction with the receptor. Furthermore, MD simulations can shed light on the allosteric effects of ligand binding, where binding at one site on the receptor influences the conformation and activity at a distant site. nih.gov

Understanding Dynamic Behavior of this compound at the Receptor

The interaction between this compound and its target muscarinic receptor is not a static event but rather a dynamic process. Molecular dynamics (MD) simulations are a powerful computational tool to study these dynamic behaviors. nih.govfrontiersin.org An MD simulation of the timepidium-receptor complex would involve placing the docked ligand-receptor system in a simulated physiological environment (water, ions, and lipids) and calculating the forces between atoms over time to model their movements.

Such simulations could reveal:

Conformational Changes: How the receptor changes its shape upon binding to timepidium.

Binding Stability: The stability of the interactions between timepidium and the receptor over time.

Water Dynamics: The role of water molecules in mediating the binding of timepidium to the receptor.

Key Residue Interactions: Identification of the specific amino acid residues that are most critical for maintaining the binding of timepidium.

While specific MD simulation data for timepidium is not publicly available, the general principles of this technique allow us to hypothesize the dynamic behavior. The initial ionic bond between the quaternary nitrogen and the aspartate residue would be the primary anchor. The thiophene rings would then explore the hydrophobic subpockets of the binding site, and their flexibility would allow the molecule to adopt an optimal conformation to maximize favorable interactions.

Energy Landscape Analysis of Ligand-Receptor Complexes

The binding of a ligand to a receptor can be conceptualized as the ligand moving across an "energy landscape" to find the most stable binding pose (the lowest energy state). Computational methods can be used to map this energy landscape, providing insights into the thermodynamics and kinetics of binding.

By calculating the binding energy of timepidium in various conformations and positions within the receptor's binding site, a multi-dimensional energy landscape can be constructed. This landscape would illustrate the different energy wells (stable binding modes) and the energy barriers between them. A deep and narrow energy well would suggest a high-affinity and highly specific interaction.

Illustrative Table of Hypothetical Binding Energy Contributions:

Interaction TypeInteracting Groups (Timepidium)Interacting Residues (Receptor)Estimated Contribution (kcal/mol)
Ionic BondQuaternary NitrogenAspartate-5 to -10
HydrophobicThiophene RingsLeucine, Valine, Isoleucine-2 to -5
Van der WaalsEntire MoleculeVarious-2 to -4
Hydrogen BondMethoxy Group OxygenSerine, Threonine-1 to -3

Note: This table is for illustrative purposes to demonstrate the output of an energy landscape analysis and does not represent actual experimental data for this compound.

De Novo Drug Design Approaches Based on Timepidium Scaffolds

The core structure of timepidium, the dithienyl-piperidine scaffold, can serve as a starting point for the design of new and potentially improved muscarinic antagonists. De novo drug design involves the computational generation of novel molecular structures with desired properties.

Fragment-Based Drug Design (FBDD) Exploration

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery. It involves screening small chemical fragments to identify those that bind weakly to the target receptor. These fragments can then be grown or linked together to create a more potent lead compound.

In the context of timepidium, one could computationally break down its structure into key fragments:

The piperidinium ring

A single thiophene ring

A methoxy-piperidine fragment

These fragments could then be used to screen virtual libraries for other small molecules that can occupy the same or adjacent binding pockets. Promising fragments can then be computationally linked or grown to generate novel molecules based on the timepidium scaffold.

Illustrative Table of a Fragment-Based Approach:

Fragment of TimepidiumPotential for ModificationDesired Improvement
Thiophene RingsSubstitution with other heterocycles (e.g., furan, pyridine)Improved selectivity, altered lipophilicity
Methoxy GroupReplacement with other hydrogen bond donors/acceptors (e.g., hydroxyl, amino)Enhanced binding affinity
Piperidinium Methyl GroupsVariation in alkyl chain lengthFine-tuning of steric interactions

Note: This table illustrates the principles of FBDD applied to the timepidium scaffold and is not based on specific experimental outcomes.

Computational Screening for Novel Antagonists

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. A pharmacophore model can be developed based on the key structural features of this compound required for its antagonist activity. researchgate.net This model would define the spatial arrangement of features such as the cationic center, hydrophobic groups, and hydrogen bond acceptors.

This pharmacophore model can then be used as a 3D query to screen large compound databases. Molecules that match the pharmacophore are then subjected to molecular docking simulations to predict their binding affinity and pose within the muscarinic receptor binding site. This approach can rapidly identify a smaller, more manageable set of candidate molecules for further experimental testing, accelerating the discovery of novel antagonists with potentially improved properties over timepidium.

Analytical Methodologies for Research and Preclinical Studies

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic techniques are essential for the quantitative evaluation of drugs and their metabolites in biological samples, a critical aspect of preclinical and clinical studies. researchgate.net These methods allow for the separation, identification, and quantification of analytes within complex mixtures like plasma, urine, or tissue homogenates. iajps.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of bioanalytical method development due to its versatility in analyzing a wide range of compounds. researchgate.net The development of a robust HPLC method is crucial for accurately determining the concentration of Timepidium (B10763114) and its metabolites in biological matrices. researchgate.net

The process of HPLC method development involves several key stages. Initially, a thorough literature review of the analyte's physicochemical properties helps in selecting the appropriate initial conditions, such as the diluent and internal standard. globalresearchonline.net The subsequent steps involve optimizing the chromatographic conditions to achieve the desired separation and sensitivity. globalresearchonline.net This includes selecting a suitable stationary phase (column), mobile phase composition, and detector wavelength. For instance, a reverse-phase C18 column is commonly used, and the mobile phase often consists of a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The detector wavelength is chosen based on the UV absorbance maximum of the analyte to ensure optimal sensitivity. nih.gov

Method validation is a critical final step to ensure the reliability of the developed HPLC method. This process involves demonstrating the method's linearity, accuracy, precision, selectivity, sensitivity, reproducibility, and stability according to established guidelines. transharmreduction.org For example, a study developing an HPLC method for another pharmaceutical compound demonstrated linearity over a specific concentration range with a high correlation coefficient (r² > 0.99), and the accuracy and precision were within acceptable limits. japsonline.com The limit of quantification (LOQ), which is the lowest concentration of an analyte that can be reliably quantified, is also determined. researchgate.net

A typical HPLC method for quantifying a drug in plasma might involve a protein precipitation step to remove interferences, followed by injection of the supernatant into the HPLC system. japsonline.com The use of an internal standard helps to correct for variations in sample preparation and injection volume. researchgate.net

While specific HPLC methods for Timepidium chloride are not extensively detailed in the provided search results, the general principles of HPLC method development and validation are well-established and would be applied to create a reliable method for its quantification in biological matrices. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a primary technique for bioanalysis due to its high sensitivity, selectivity, and high-throughput capabilities. veedalifesciences.com This method is particularly advantageous for quantifying low concentrations of drugs and their metabolites in complex biological samples. globalresearchonline.netgoogle.com

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.gov The LC system separates the analyte of interest from other components in the sample matrix. The separated analyte then enters the mass spectrometer, where it is ionized, and specific precursor-to-product ion transitions are monitored. This multiple reaction monitoring (MRM) provides a high degree of selectivity, minimizing interference from other substances in the matrix. nih.gov

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. This includes selecting an appropriate LC column and mobile phase, as well as optimizing the ionization source parameters and collision energies for the specific analyte. google.com For instance, a study on the analysis of bromate (B103136) in water utilized a triple quadrupole mass spectrometer and achieved a low limit of detection. jasco-global.com

LC-MS/MS methods are particularly useful for analyzing a wide range of metabolites simultaneously. nih.gov Chemical derivatization can be employed to improve the chromatographic retention and ionization efficiency of certain analytes, further enhancing the sensitivity and coverage of the method. nih.gov

For large molecules, LC-MS/MS offers advantages over traditional ligand-binding assays as it is not susceptible to cross-reactivity and allows for the direct measurement of the analyte's chemical properties. veedalifesciences.com The validation of LC-MS/MS methods follows similar principles to HPLC methods, ensuring accuracy, precision, and reliability. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.govmdpi.com In the context of drug metabolism studies, GC-MS can be utilized to identify and quantify volatile metabolites. nih.gov

For a compound to be analyzed by GC-MS, it must be thermally stable and sufficiently volatile. nih.gov For non-volatile metabolites, a derivatization step is often required to increase their volatility. nih.gov Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) group. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" of the molecule, allowing for its identification. japsonline.com

GC-MS can be operated in different modes, including selective ion monitoring (SIM), which increases the sensitivity and selectivity for target analytes by monitoring only specific ion fragments. japsonline.com The development and validation of a GC-MS method involve optimizing parameters such as the temperature program, carrier gas flow rate, and mass spectrometer settings. japsonline.com A study on the determination of an impurity in a drug substance demonstrated the development of a validated GC-MS method with good linearity, accuracy, and precision. japsonline.com

GC-MS has been widely used for metabolite profiling in various biological samples, identifying a diverse range of compounds including ketones, alcohols, and fatty acids. mdpi.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools in pharmaceutical analysis for confirming the chemical structure and assessing the purity of drug substances. labmanager.com These methods provide detailed information about the molecular architecture and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation of organic molecules. weebly.comjchps.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. labmanager.comweebly.com

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule. weebly.com The chemical shift of a nucleus in an NMR spectrum indicates its electronic environment, while the integration of the signal in a ¹H NMR spectrum reveals the relative number of protons. jchps.comcore.ac.uk

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, provide further insights into the molecular structure by establishing correlations between different nuclei. weebly.comcore.ac.uk For instance, the HMBC experiment is particularly useful for identifying long-range correlations between protons and carbons, which helps in piecing together different fragments of the molecule. arkat-usa.org The use of deuterated solvents is necessary to avoid interference from solvent protons in ¹H NMR. labmanager.com

In the context of Timepidium, NMR spectroscopy would be crucial for confirming its chemical structure, including the connectivity of the dithienylmethylidene and methoxy-dimethylpiperidinium moieties. nih.govnih.gov While specific NMR data for Timepidium was not found in the provided search results, the general application of NMR for structural elucidation is well-documented. google.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used for the characterization and purity assessment of pharmaceutical compounds. itwreagents.com

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. itwreagents.com When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting IR spectrum shows absorption bands at characteristic wavenumbers, which act as a "molecular fingerprint" for the compound. labmanager.comitwreagents.com The Japanese Pharmacopoeia, for instance, includes an infrared absorption spectrum for Timepidium Bromide as part of its identification tests, comparing it to a reference standard. nihs.go.jp This comparison helps to confirm the identity of the substance. nihs.go.jp Solid samples for IR analysis are often prepared as potassium bromide (KBr) pellets or analyzed using an attenuated total reflectance (ATR) accessory. labmanager.com

Electrophoretic Techniques for Binding and Interaction Studies

Electrophoretic methods are powerful tools for analyzing the physicochemical properties of compounds and their interactions with biological molecules. Capillary electrophoresis, in particular, offers high resolution, short analysis times, and requires minimal sample volume. mdpi.com

Affinity Capillary Electrophoresis (ACE) for Ligand-Receptor Binding

Affinity Capillary Electrophoresis (ACE) is a versatile technique used to quantify the binding affinity between a ligand, such as this compound, and its corresponding receptor. rsc.orgresearchgate.net The fundamental principle of ACE is based on the change in the electrophoretic mobility of a receptor when it forms a complex with a ligand. mdpi.com In a typical ACE experiment to study a drug-receptor interaction, the capillary is filled with a buffer solution containing the receptor at a fixed concentration. The sample, containing the ligand (this compound), is then injected and an electric field is applied.

The binding of the ligand to the receptor alters the receptor's charge-to-size ratio, resulting in a shift in its migration time compared to the unbound receptor. By performing a series of experiments with varying concentrations of the ligand, the dissociation constant (Kd), which is a measure of binding affinity, can be determined. utsouthwestern.edu ACE is advantageous as it allows for the study of interactions in solution, mimicking physiological conditions more closely, and can be used to screen for potential drug candidates by comparing their binding affinities. mdpi.com

While specific ACE studies detailing the binding constant of this compound are not prevalent in publicly available literature, the methodology is well-established for analyzing protein-drug interactions. For example, ACE has been successfully used to determine the binding constants for the interaction between fibronectin and heparin. rsc.org The application of this technique to this compound would involve using purified muscarinic acetylcholine (B1216132) receptors and measuring the mobility shift upon binding to determine its affinity for different receptor subtypes.

Capillary Electrophoresis (CE) for Compound Purity and Stability

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a standard method for assessing the purity and stability of pharmaceutical compounds, including quaternary ammonium (B1175870) compounds like this compound. nih.govcapes.gov.br Purity testing is a critical regulatory requirement to ensure that a drug product is free from significant levels of impurities or degradation products. researchgate.net

In CZE, charged molecules are separated in a narrow-bore capillary filled with an electrolyte buffer under the influence of a high voltage. The separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge and size. acs.org For the analysis of this compound, a fused-silica capillary would be employed with a suitable buffer system. Research on similar quaternary ammonium compounds often utilizes acidic buffers (e.g., formic acid-ammonium formate (B1220265) or sodium phosphate (B84403) at low pH) and may include organic modifiers like methanol or acetonitrile to optimize separation. nih.govacs.org Detection is typically performed using UV absorbance. acs.org

A key application mentioned in the literature is the use of CZE for the direct separation of the enantiomers of Timepidium bromide, which would involve the addition of a chiral selector, such as a cyclodextrin, to the buffer. researchgate.net Stability studies would involve subjecting this compound to stress conditions (e.g., heat, humidity, light) and using CE to monitor for the appearance of degradation products over time, quantifying the decrease in the primary compound peak and the increase in impurity peaks.

Table 1: Representative Capillary Electrophoresis Conditions for Quaternary Ammonium Compound Analysis

Parameter Condition Reference
Technique Pressure-assisted Capillary Electrophoresis-Mass Spectrometry nih.gov
Electrolyte 200 mM formic acid-ammonium formate buffer (pH 3.0) with 50% methanol nih.gov
Injection Electrokinetic (20 s, 10 kV) nih.gov
Detection Mass Spectrometry (Ion Trap) nih.gov
Application Simultaneous determination of quaternary ammonium herbicides nih.gov
Technique Non-Aqueous Capillary Electrophoresis (NACE) researchgate.net
Electrolyte MeOH/ACN (90:10, v/v) with 2 mmol/L sodium acetate, 2 mmol/L TFA researchgate.net
Voltage 7 kV researchgate.net
Detection Indirect UV (214 nm) researchgate.net

| Application | Analysis of single and double long-chain quaternary ammonium compounds | researchgate.net |

Radiometric and Luminescence-Based Assays

Radiometric and luminescence-based assays are mainstays in drug discovery and preclinical research for their high sensitivity and suitability for high-throughput screening (HTS).

Scintillation Proximity Assays (SPA) for High-Throughput Binding Studies

Scintillation Proximity Assay (SPA) is a powerful, homogeneous radioligand binding assay technology that eliminates the need for a physical separation step between bound and free radioligand, making it ideal for HTS. researchgate.net The assay relies on microscopic beads containing a scintillant, which emits light when stimulated by a radioisotope in close proximity.

To determine the binding affinity of a compound like this compound, a competitive binding assay is typically established. In this format, the muscarinic receptor of interest is immobilized onto the SPA beads. A known concentration of a radiolabeled ligand that binds to the receptor (e.g., [3H]N-methylscopolamine, [3H]NMS) is added. bindingdb.org When the radioligand binds to the receptor on the bead, it comes close enough to the scintillant to induce light emission, which is measured. When an unlabeled competing ligand, such as this compound, is introduced, it displaces the radioligand from the receptor, reducing the amount of light emitted. By testing a range of concentrations of this compound, an inhibition curve can be generated, from which the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) can be calculated.

Studies on various muscarinic antagonists have successfully used SPA to characterize their binding to M1, M2, and M3 receptors expressed in cell membranes, demonstrating the utility of this method for determining the potency and selectivity of compounds like this compound. bindingdb.orgcapes.gov.brdntb.gov.ua

Table 2: Examples of SPA Applications for Muscarinic Receptor Binding

Receptor Target Radioligand Assay Principle Finding Reference
Muscarinic M1, M3, M5 Receptors [35S]GTPγS Agonist-stimulated G-protein activation measured by antibody capture of Gα subunits on SPA beads. Assay successfully measured agonist stimulation and antagonist blockade at various muscarinic subtypes. capes.gov.brnih.gov
Muscarinic M3 Receptor [3H]NMS Competitive displacement of radioligand from receptors expressed in CHO-K1 cells. Determined IC50 values for various antagonists, including Tiotropium (B1237716) Bromide. bindingdb.org

Reporter Gene Assays for Functional Activity

Reporter gene assays are widely used to measure the functional consequences of a ligand binding to its receptor, such as agonism, antagonism, or inverse agonism. nih.gov These cell-based assays are particularly valuable for assessing the biological activity of compounds targeting G-protein coupled receptors (GPCRs), like the muscarinic receptors targeted by this compound. patsnap.com

The assay involves transfecting a host cell line (e.g., Chinese Hamster Ovary, CHO, cells) with the gene for the receptor of interest (e.g., human muscarinic M3 receptor) and a reporter gene construct. researchgate.netresearchgate.net The reporter construct contains a promoter with response elements that are activated by the signaling pathway downstream of the receptor. The promoter drives the expression of an easily quantifiable protein, such as firefly luciferase. nih.gov

To assess the antagonist activity of this compound, the transfected cells would be stimulated with a known muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of this compound. An effective antagonist will block the agonist's effect, leading to a dose-dependent decrease in luciferase expression (and thus light output). From this data, the pA2 value, a measure of antagonist potency, can be determined. researchgate.netresearchgate.net Furthermore, these assays can detect inverse agonism, where a compound inhibits the receptor's basal, agonist-independent activity. nih.gov Studies on other anticholinergics like atropine (B194438) and tiotropium have successfully used luciferase reporter assays to determine their functional potencies and characterize them as inverse agonists at the M3 receptor. researchgate.netresearchgate.netnih.gov

Table 3: Compound Names Mentioned

Compound Name
Acetonitrile
Atropine
Carbachol
Cyclodextrin
Formic acid
Heparin
Methanol
N-methylscopolamine ([3H]NMS)
Sodium acetate
Tiotropium Bromide
Trifluoroacetic acid (TFA)
Timepidium bromide

Future Research Directions and Open Questions in Timepidium Chloride Research

Elucidating Undiscovered Pharmacological Targets

The primary therapeutic effect of timepidium (B10763114) chloride is attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors. However, the full spectrum of its molecular interactions may not be completely understood. Future investigations should focus on identifying and characterizing any secondary pharmacological targets, which could reveal novel therapeutic applications or explain idiosyncratic effects.

While designed for selectivity, many small-molecule drugs exhibit interactions with unintended molecular targets, known as off-target effects. nih.govmyamericannurse.commedscape.com These interactions can sometimes be therapeutically beneficial, but they can also lead to adverse effects. nih.govpharmaceutical-journal.com For timepidium chloride, a systematic investigation into its off-target binding profile is a critical area for future research.

A promising and efficient starting point for this investigation is the use of computational, or in silico, prediction tools. frontiersin.org Methodologies like ligand-based screening, which rely on chemical structure similarity, and machine-learning algorithms can predict potential off-target interactions across a wide range of protein families. nih.govresearchgate.netresearchgate.net These computational approaches can generate a list of probable off-target candidates that can then be prioritized for experimental validation through in vitro binding assays. nih.govresearchgate.net Such studies could reveal, for instance, weak affinities for other G protein-coupled receptors (GPCRs), ion channels, or enzymes that might be relevant at higher concentrations or in specific patient populations. frontiersin.org Identifying these interactions is crucial for building a comprehensive pharmacological profile and for anticipating potential drug-drug interactions or contraindications.

Table 1: Illustrative Framework for In Silico Off-Target Prediction for this compound

Prediction MethodPotential Target ClassExample Predicted TargetRationale for InvestigationExperimental Validation
Chemical Similarity ScreeningAmine GPCRsSerotonin (5-HT) ReceptorsStructural motifs common to aminergic ligands. frontiersin.orgRadioligand Binding Assays
Machine Learning (SVM/Neural Net)Ion ChannelsVoltage-gated Calcium ChannelsPrediction based on physicochemical properties. nih.govElectrophysiology (Patch Clamp)
Pharmacophore ModelingEnzymesAcetylcholinesterase (AChE)Although distinct from muscarinic receptors, structural overlap in ligand binding regions is possible.Enzyme Activity Assays
Molecular DockingNuclear ReceptorsPregnane X Receptor (PXR)Assessing potential for inducing metabolic enzymes.Reporter Gene Assays

The classical understanding of this compound action involves competitive binding at the orthosteric site of muscarinic receptors—the same site recognized by the endogenous agonist, acetylcholine. nih.gov However, research on GPCRs has revealed the importance of allosteric sites, which are topographically distinct from the orthosteric pocket. mdpi.commdpi.com Ligands that bind to these allosteric sites can modulate the receptor's response to the endogenous agonist, offering a more nuanced way to control receptor function. mdpi.commdpi.com

Future research should explore whether this compound or its analogues could exert allosteric effects. Muscarinic receptors are known to possess well-characterized allosteric sites, and some studies have even identified multiple distinct allosteric pockets on a single receptor subtype. nih.govacs.orgcapes.gov.br It would be valuable to investigate if this compound, in addition to its orthosteric antagonism, can allosterically modulate other receptors. Furthermore, the chemical scaffold of this compound could serve as a starting point for the design of novel, selective allosteric modulators for muscarinic receptors, such as positive allosteric modulators (PAMs) for the M1 subtype, which are of interest for treating cognitive deficits. nih.govmichaeljfox.orgoup.com

Table 2: Research Questions for Allosteric Site Investigation

Research QuestionProposed ApproachRationalePotential Outcome
Does this compound bind to known allosteric sites on muscarinic receptors?Radioligand binding assays using an orthosteric radioligand and a known allosteric modulator.To detect ternary complex formation, indicating simultaneous binding. researchgate.netDetermination if this compound has cryptic allosteric properties.
Can novel allosteric sites be identified using the timepidium structure?Computational docking simulations on muscarinic receptor models (M1, M3).To predict non-orthosteric binding pockets that may accommodate a timepidium-like ligand. nih.govacs.orgIdentification of new potential drug target sites for future modulator design.
Can timepidium analogues be developed as selective allosteric modulators?Synthesis of a library of timepidium derivatives and screening in functional assays (e.g., calcium mobilization).To separate allosteric from orthosteric activity and optimize for subtype selectivity. nih.govDevelopment of novel tool compounds or therapeutic leads with improved pharmacological profiles.

Advanced Preclinical Model Development

The translation of preclinical findings to clinical efficacy is a major challenge in drug development. For this compound, which is used for visceral spasms and related gastrointestinal disorders, moving beyond simplistic models of smooth muscle contraction to more holistic and physiologically relevant animal models is a key future direction.

The pathophysiology of visceral pain and functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS) is complex, involving the gut-brain axis, the immune system, and the gut microbiota. tandfonline.comfrontiersin.orgnih.gov Standard preclinical models often fail to capture this complexity. tandfonline.com Future studies on this compound should employ advanced animal models that better recapitulate the human condition.

Examples of such models include:

Stress-induced visceral hypersensitivity models: Chronic stress models, such as the water avoidance stress (WAS) or maternal separation (MS) models in rodents, induce a state of visceral hypersensitivity that mimics a key feature of IBS. nih.govamegroups.orgnih.gov Testing this compound in these models could provide insight into its efficacy in a context of neurogenically driven visceral pain.

Post-inflammatory models: A subset of IBS patients develops symptoms following an episode of gastroenteritis. Models using chemical irritants like trinitrobenzene sulfonic acid (TNBS) create a post-inflammatory state of chronic visceral pain and are considered to have high translational relevance. frontiersin.orgnih.govresearchgate.net

Genetic models: The use of rodent strains with inherent traits like high anxiety may provide a model where the interplay between psychological state and visceral sensitivity can be studied. jnmjournal.org

Utilizing these models would allow for a more robust assessment of how this compound performs under conditions that more closely mirror the multifactorial nature of the disorders it is intended to treat. tandfonline.comamegroups.org

"Omics" technologies offer an unbiased, system-wide view of molecular changes in response to a drug. Integrating proteomics (the study of proteins) and metabolomics (the study of small-molecule metabolites) into preclinical studies of this compound could provide profound insights into its mechanism of action and identify novel biomarkers.

For example, treating animal models of visceral spasm with this compound followed by mass spectrometry-based analysis of colon tissue could reveal changes in protein expression related to inflammation, neuronal signaling, or smooth muscle architecture that go beyond simple muscarinic receptor blockade. amegroups.org Similarly, metabolomic profiling of plasma or feces could identify metabolic signatures associated with treatment response. ersnet.org One study on a novel muscarinic antagonist used metabolite profiling to understand its excretion pathways and identify major metabolites for safety assessment. frontiersin.org Applying this approach to this compound could clarify its metabolic fate and identify active metabolites, providing a more complete picture of its disposition and activity in the body.

Mechanistic Studies on Long-Term Receptor Adaptation

The chronic administration of a receptor antagonist can lead to adaptive changes in the target system, such as an increase in receptor number (upregulation) or a heightened sensitivity to agonists upon drug withdrawal (rebound hyperresponsiveness). atsjournals.orgatsjournals.org For this compound, the consequences of long-term M3 muscarinic receptor blockade in gastrointestinal tissues are not well-documented and represent a critical area for future investigation.

Studies on other muscarinic antagonists have shown that chronic blockade can upregulate M3 receptor density in airway smooth muscle and the brain. atsjournals.orgatsjournals.org It is plausible that a similar phenomenon could occur in the gastrointestinal tract. Future research should investigate whether long-term treatment with this compound leads to an increase in M3 receptor expression or mRNA levels in colonic smooth muscle. Furthermore, studies should examine the functional consequences of this potential upregulation, specifically whether it leads to rebound intestinal hypermotility or hypersensitivity after the drug is discontinued. Understanding these adaptive mechanisms is crucial for optimizing long-term treatment strategies and managing potential withdrawal effects. Research in other receptor systems also suggests that receptor desensitization can be a complex process involving multiple kinases and receptor subtype cross-talk, highlighting the need for detailed mechanistic studies. physiology.orgmdpi.comfrontiersin.org

Desensitization and Downregulation of Muscarinic Receptors

The long-term effects of this compound on muscarinic acetylcholine receptors (mAChRs) present a critical area for future investigation. As a muscarinic antagonist, this compound blocks the action of acetylcholine, but the consequences of prolonged receptor blockade on receptor density and sensitivity are not fully understood. patsnap.com

G-protein coupled receptors, including mAChRs, are known to undergo adaptive changes following continuous exposure to ligands. drugbank.com While agonists typically induce desensitization and downregulation (a decrease in receptor numbers), chronic antagonism can lead to receptor upregulation, potentially causing a supersensitivity to agonists upon withdrawal of the antagonist.

Future research should aim to quantify these potential changes. Studies using cell cultures expressing specific muscarinic receptor subtypes (M1-M5) could be exposed to this compound over extended periods. Subsequent analysis of receptor density, binding affinity, and downstream signaling capacity would provide crucial insights. For instance, research indicates that agonist-induced desensitization of contractile responses in smooth muscle can require the co-activation of both M2 and M3 receptors. mdpi.com A key open question is whether or how this compound, as an antagonist, modulates these desensitization processes. Investigating its effect on the phosphorylation state of receptors and the recruitment of regulatory proteins like β-arrestins would elucidate the molecular mechanisms at play.

Persistent Changes in Cellular Signaling Pathways

The binding of an antagonist to a receptor is just the initial event; the long-term cellular consequences are far more complex. Muscarinic receptors are coupled to a variety of intracellular signaling pathways, including those mediated by Gq/11 (leading to phospholipase C activation and calcium mobilization) and Gi/o (leading to inhibition of adenylyl cyclase and reduced cAMP levels). nih.govmdpi.com

A significant unknown is whether chronic blockade of these receptors by this compound leads to persistent, adaptive changes within these signaling cascades. Cells often strive for homeostasis, and a sustained reduction in cholinergic signaling could trigger compensatory mechanisms. Future research could explore:

Gene Expression Changes: Investigating whether long-term exposure to this compound alters the expression of genes for signaling proteins, such as G-proteins, effectors like adenylyl cyclase, or downstream targets like c-Fos and cyclin D1. dergipark.org.tr

Crosstalk between Pathways: Examining if the inhibition of muscarinic pathways leads to potentiation or inhibition of other signaling systems. For example, complex interplay exists between muscarinic and dopamine (B1211576) receptor signaling in the central nervous system. frontiersin.org Similar crosstalk could be relevant in peripheral tissues.

Post-Translational Modifications: Studies could assess whether chronic antagonism by this compound leads to lasting changes in the phosphorylation state of key signaling molecules, altering their activity even after the drug is removed. Recent computational analyses suggest antagonist binding can influence the conformation of intracellular receptor domains involved in signal transduction. biorxiv.org

Understanding these persistent changes is crucial, as they could underlie both the therapeutic efficacy and potential long-term consequences of treatment.

Exploration of New Research Applications

While this compound is noted for its high selectivity for muscarinic receptors in the gastrointestinal tract, this does not preclude its utility in studying other physiological systems or as a specialized research tool. patsnap.com

Beyond Gastrointestinal System: Investigation in Other Non-Clinical Physiological Systems

The effects of this compound on smooth muscles and secretions outside the gut have been explored to some extent, revealing a nuanced pharmacological profile that warrants further investigation.

A comparative study in animal models demonstrated that Timepidium bromide has potent inhibitory effects on the motility of the gallbladder, comparable to atropine (B194438). nih.gov Its action on the urinary bladder was found to be somewhat weaker than atropine regarding spontaneous contractions but nearly equal in inhibiting bethanechol-induced motility. nih.gov It also demonstrated inhibitory effects on methacholine-induced uterine contractions. nih.gov

These findings open the door for non-clinical research into its effects on:

The Urinary System: Given the use of other muscarinic antagonists like trospium (B1681596) chloride for overactive bladder, this compound could be used in animal models to study the specific roles of different muscarinic receptor subtypes in bladder function and dysfunction. nih.govnih.govpeerj.com

The Respiratory System: Muscarinic antagonists are cornerstones in treating chronic obstructive pulmonary disease (COPD). nih.govresearchgate.net Although Timepidium's effects on the respiratory system are not a primary focus, its profile could be compared with agents like aclidinium (B1254267) bromide in preclinical models of airway hyperreactivity to dissect the contributions of different cholinergic pathways. pnas.orgrimuhc.ca

The Cardiovascular System: Muscarinic receptors play a key role in regulating cardiovascular function. cas.cz Timepidium bromide was found to have a much weaker effect on salivary secretion and pupil dilation in mice compared to atropine, suggesting a degree of tissue selectivity. nih.gov This relative selectivity could be exploited in research to isolate and study cardiovascular muscarinic receptor functions with potentially fewer confounding systemic effects than non-selective antagonists like atropine.

SystemResearch Finding on Timepidium BromidePotential Future Research Application
Urinary Bladder Weaker inhibition of spontaneous motion vs. atropine; similar inhibition of bethanechol-induced motility. nih.govInvestigate role in models of overactive bladder and detrusor muscle contractility.
Gallbladder Inhibitory effect on motility similar to atropine. nih.govExplore utility in studying biliary tract dyskinesia models.
Uterus Inhibited methacholine-induced contractions. nih.govUse as a probe in studies of uterine smooth muscle physiology.
Eye (Pupil) Mydriatic (pupil-dilating) activity was found to be the weakest among the drugs tested (atropine, hyoscine-N-butylbromide). nih.govStudy peripheral muscarinic functions with reduced ocular side effects compared to atropine.

Use as a Chemical Probe for Cholinergic System Research

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific target. This compound's properties make it a candidate for such a role. As a quaternary ammonium (B1175870) compound, it is expected to have limited ability to cross the blood-brain barrier. nih.gov This characteristic is highly valuable for differentiating between central and peripheral cholinergic effects in preclinical research.

Its established selectivity for gastrointestinal muscarinic receptors, while a clinical benefit, can also be leveraged in a research context to probe the function of this specific receptor population with minimal impact on others, such as those controlling heart rate or salivation. patsnap.comnih.gov Pharmacological comparisons with other antagonists like atropine, tiquizium (B129165) bromide, and hyoscine-N-butylbromide provide a foundation for its use as a differentiated tool. nih.govebi.ac.uk

Future research could formally characterize this compound as a chemical probe by:

Performing detailed binding assays across all five muscarinic receptor subtypes to create a comprehensive selectivity profile.

Conducting head-to-head studies against other probes (e.g., atropine, pirenzepine) in various isolated tissues to map its functional selectivity.

Utilizing it in in-vivo models to isolate peripheral cholinergic mechanisms from central ones.

By systematically exploring these open questions, the scientific community can build a more complete understanding of this compound, potentially unlocking new therapeutic strategies and providing a valuable tool for fundamental research into the cholinergic system.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for assessing the purity of Timepidium bromide in preclinical studies?

  • Methodological Answer : Purity assessment should include:

  • Thin-layer chromatography (TLC) : Spot 10 μL of a methanol-diluted sample (1:100) alongside a standard solution on silica gel plates to identify impurities .
  • Heavy metal testing : Use Method 2 (e.g., ICP-MS) with a limit of ≤20 ppm lead, as per pharmacopeial standards .
  • Infrared spectroscopy : Compare the potassium bromide disk spectrum with reference spectra to confirm structural integrity .

Q. How should researchers design in vivo experiments to evaluate Timepidium bromide’s anticholinergic effects on gastric blood flow?

  • Methodological Answer :

  • Animal models : Use rabbits (common in existing studies) with intravenous doses of 200 μg/kg. Measure regional blood flow via laser Doppler or microsphere techniques, focusing on the pyloric antrum mucosa where effects are pronounced .
  • Controls : Include baseline measurements and vehicle-treated groups to isolate drug-specific effects.
  • Data normalization : Express results as percentage changes relative to total gastric blood flow to account for inter-individual variability .

Q. What synthesis and characterization protocols ensure reproducible production of Timepidium bromide?

  • Methodological Answer :

  • Synthesis : Follow A03AB19 classification guidelines, ensuring quaternary ammonium salt formation via alkylation of tertiary amines .
  • Characterization : Provide NMR (¹H/¹³C), high-resolution mass spectrometry, and elemental analysis data. For known compounds, cross-validate with literature melting points and solubility profiles .

Advanced Research Questions

Q. How can molecular docking studies resolve contradictions in Timepidium bromide’s receptor selectivity across muscarinic subtypes?

  • Methodological Answer :

  • Docking parameters : Use AutoDock Vina or similar tools to simulate binding with acetylcholine receptors (e.g., PDB 5FJV). Prioritize residues like glutamine for hydrogen bonding, as seen in Timepidium’s strong negative electrostatic interactions with 5FJV .
  • Free energy calculations : Compare binding affinities (e.g., ΔG = -9.2 kcal/mol for 5FJV) to identify subtype-specific preferences. Validate with mutagenesis studies targeting key residues .
  • Contradiction resolution : Reconcile in vitro binding data with in vivo efficacy by analyzing tissue-specific receptor expression and pharmacokinetic factors .

Q. What strategies address discrepancies in Timepidium’s reported effects on gastric blood flow between rabbit and rodent models?

  • Methodological Answer :

  • Species comparison : Conduct cross-species experiments using identical dosing regimens (e.g., 200 μg/kg IV). Monitor variables like gastric motility and mucosal thickness, which may confound blood flow measurements .
  • Data normalization : Adjust for anatomical differences (e.g., rabbit stomachs have distinct corpus/antrum ratios vs. rodents). Use multivariate regression to isolate drug effects from physiological variables .

Q. How can stability studies optimize Timepidium bromide’s storage conditions for long-term research use?

  • Methodological Answer :

  • Accelerated degradation tests : Expose the compound to 40°C/75% RH for 6 months and analyze via HPLC for degradation products.
  • Solvent stability : Store in anhydrous DMSO at -80°C for ≥1 year; avoid aqueous solutions due to hydrolysis risks .
  • Light sensitivity : Use amber vials and validate stability under UV/visible light exposure per ICH guidelines .

Data Presentation and Reproducibility Guidelines

  • Tables : Include binding free energies (e.g., Table 4 from ) and regional blood flow data (e.g., Table 1 from ) to enhance transparency.
  • Supplemental materials : Archive raw docking coordinates, NMR spectra, and animal model protocols in repositories like Zenodo for peer validation .

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